molecular formula C34H48N2O9 B12316888 (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

Cat. No.: B12316888
M. Wt: 628.8 g/mol
InChI Key: NUXFDCYXMLVOFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ajacine is typically isolated from natural sources rather than synthesized through chemical routes. The isolation process involves extraction from plants, followed by purification steps such as chromatography .

Industrial Production Methods

Industrial production of Ajacine is not common due to its natural origin and the complexity of its structure. Most of the available Ajacine is obtained through extraction from plants that naturally produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ajacine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ajacine has a wide range of applications in scientific research, including:

Mechanism of Action

Ajacine exerts its effects through interactions with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context in which Ajacine is studied .

Comparison with Similar Compounds

Similar Compounds

Ajacine is structurally related to other alkaloids such as:

  • Isolappaconitine
  • 9-Deoxylappaconotine
  • Lycaconitine
  • Puberaconitine
  • Lycoctonine
  • Ranaconitine
  • Septentriodine

Uniqueness

Ajacine is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse biological activities. Its complex structure makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C34H48N2O9

Molecular Weight

628.8 g/mol

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate

InChI

InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37)

InChI Key

NUXFDCYXMLVOFU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Origin of Product

United States

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